

CPL304110: A Novel FGFR Inhibitor Overcoming Erdafitinib Resistance in Preclinical Models

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This comparison guide provides a detailed analysis of **CPL304110**, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The focus is on its efficacy in tumor models with acquired resistance to erdafitinib, a current standard-of-care FGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Erdafitinib, an FDA-approved FGFR inhibitor, has shown clinical benefit in patients with FGFR-altered urothelial carcinoma. However, the development of resistance limits its long-term efficacy. **CPL304110** is a novel, potent, and selective small-molecule inhibitor of FGFR1, 2, and 3, currently in clinical development. Preclinical studies demonstrate that **CPL304110** has advantages over erdafitinib in both in vitro and in vivo settings and, critically, may offer a therapeutic option for patients who have developed resistance to erdafitinib through specific molecular mechanisms.[1][2] Acquired resistance to FGFR inhibitors, including **CPL304110**, can be mediated by the activation of bypass signaling pathways, notably the HGF/MET-Pyk2 axis.[3][4] Inhibition of this pathway has been shown to restore sensitivity to **CPL304110** in resistant cancer cell lines.[4]

Comparative Efficacy of CPL304110 and Erdafitinib



Preclinical studies have demonstrated the potent anti-proliferative activity of **CPL304110** across a panel of cancer cell lines with FGFR aberrations.[2] While direct head-to-head studies of **CPL304110** and erdafitinib in erdafitinib-resistant models are limited, the available data suggests **CPL304110**'s potential in this setting.

In Vitro Potency

CPL304110 demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[2]

| Kinase Target | CPL304110 IC50 (nM) | | |
|---|---------------------|--|--|
| FGFR1 | 4.08 | | |
| FGFR2 | 1.44 | | |
| FGFR3 | 10.55 | | |
| Table 1: In vitro kinase inhibitory activity of | | | |

Table 1: In vitro kinase inhibitory activity of

CPL304110.[2]

In a panel of FGFR-dependent cancer cell lines, **CPL304110** exhibited potent anti-proliferative activity.



| Cell Line | Cancer Type | FGFR Aberration | CPL304110 IC50 (μM) |
|-----------|--------------------|---------------------|------------------------|
| NCI-H1581 | Lung Cancer | FGFR1 amplification | 0.084 |
| SNU-16 | Gastric Cancer | FGFR2 amplification | 0.123 |
| RT-112 | Bladder Cancer | FGFR3 fusion | 0.393 |
| UM-UC-14 | Bladder Cancer | FGFR3 mutation | Not specified |
| AN3 CA | Endometrial Cancer | FGFR2 mutation | Not specified |

Table 2: Anti-

proliferative activity of

CPL304110 in FGFR-

dependent cancer cell

lines.[1][2]

Efficacy in Erdafitinib-Resistant Models

Acquired resistance to FGFR inhibitors is a significant clinical challenge.[5] One of the key mechanisms of acquired resistance to **CPL304110** involves the upregulation of the MET-Pyk2 signaling axis.[3][4] Studies have shown that cancer cell lines made resistant to **CPL304110** exhibit increased MET expression and phosphorylation.

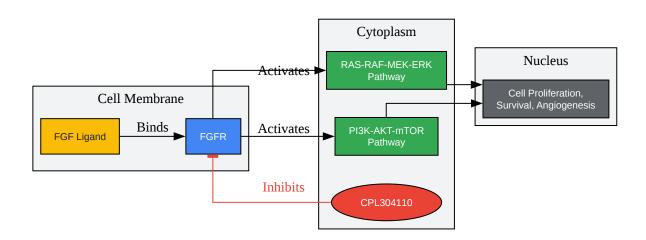
Crucially, the inhibition of MET (using capmatinib) or Pyk2 (using PF431396) was shown to restore the sensitivity of **CPL304110**-resistant cells to the drug. This suggests that a combination therapy approach could be effective in overcoming resistance.

While direct IC50 values for erdafitinib in these **CPL304110**-resistant models are not provided in the referenced studies, the shared mechanism of FGFR inhibition suggests that erdafitinib would also be ineffective in the context of MET-driven bypass signaling. The ability to restore sensitivity to an FGFR inhibitor by co-targeting the MET pathway is a key finding.

Mechanisms of Action and Resistance CPL304110 Mechanism of Action



CPL304110 is a potent and selective ATP-competitive inhibitor of the kinase activity of FGFR1, 2, and 3.[2][6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[2]



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CPL304110 inhibits FGFR signaling pathways.

Erdafitinib Resistance Mechanisms

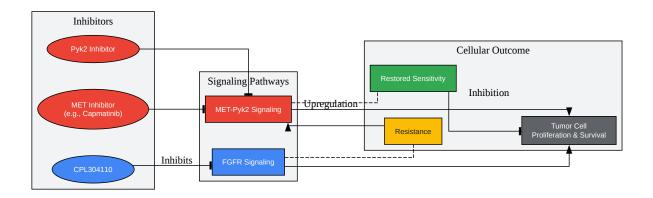
Resistance to erdafitinib can occur through two main mechanisms:

- On-target resistance: Secondary mutations in the FGFR kinase domain can prevent erdafitinib from binding effectively.
- Bypass signaling: Activation of alternative signaling pathways can compensate for FGFR inhibition, allowing tumor cells to continue to proliferate. Common bypass pathways include the PI3K/AKT/mTOR and EGFR signaling pathways.

CPL304110 and Overcoming Resistance via MET-Pyk2 Axis



A key finding is the role of the MET-Pyk2 signaling axis in mediating acquired resistance to **CPL304110**.[3][4] In **CPL304110**-resistant cell lines, increased expression and activation of the MET receptor tyrosine kinase were observed. This leads to the activation of Pyk2, a non-receptor tyrosine kinase, which then promotes cell migration and survival, effectively bypassing the FGFR blockade.



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Overcoming CPL304110 resistance by co-targeting the MET-Pyk2 pathway.

Experimental Protocols Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of **CPL304110** and other inhibitors on cancer cell lines.

- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Drug Treatment: Prepare serial dilutions of the test compounds (e.g., **CPL304110**, erdafitinib) in culture medium. Remove the overnight culture medium from the cells and add



100 μ L of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Incubate the plates overnight at 37°C. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings.
 Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the phosphorylation status of key proteins in the FGFR and MET signaling pathways.

- Cell Lysis: Treat cells with the desired inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-FGFR, FGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Generation of Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through chronic exposure to an inhibitor.

- Initial IC50 Determination: Determine the IC50 of the drug (e.g., erdafitinib or CPL304110) in the parental cancer cell line using a cell viability assay.
- Initial Drug Exposure: Culture the parental cells in the presence of the drug at a concentration close to the IC20 (the concentration that inhibits growth by 20%).
- Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).



- Monitoring: Continuously monitor the cells for growth and viability. Passage the cells as needed, always maintaining the selective pressure of the drug.
- Resistance Confirmation: After several months of continuous culture and dose escalation, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the development of resistance.
- Characterization: Characterize the resistant cell line to identify the underlying mechanisms of resistance using techniques such as western blotting, RNA sequencing, and whole-exome sequencing.

Conclusion

CPL304110 is a promising next-generation FGFR inhibitor with potent activity against FGFR-driven cancers. The preclinical data strongly suggest its potential to overcome acquired resistance to erdafitinib, particularly in cases where resistance is mediated by the activation of the MET-Pyk2 bypass signaling pathway. The strategy of combining **CPL304110** with a MET inhibitor presents a rational and scientifically supported approach to address the challenge of drug resistance in FGFR-altered tumors. Further clinical investigation of **CPL304110**, both as a monotherapy and in combination, is warranted to validate these preclinical findings in patients.

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